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Compound of Interest

Compound Name:
3-Methyl-4'-morpholinomethyl

benzophenone

CAS No.: 898769-64-7

Cat. No.: B1324790 Get Quote

Executive Summary
3-Methyl-4'-morpholinomethyl benzophenone (MW: ~295.38 g/mol ) serves as a critical

pharmacophore building block, combining a lipophilic benzophenone core with a polar, basic

morpholine moiety. Its structural integrity is pivotal in medicinal chemistry, particularly for

modulating solubility and target binding affinity in kinase inhibitors and antihistamines.[1]

This guide addresses the primary challenge in handling this compound: The "Amine-Halide"

Impurity Nexus. The synthesis typically involves a benzylic halogenation followed by amination.

[1] Consequently, the most critical impurities are potentially genotoxic alkyl halides and bis-

alkylated quaternary ammonium salts. This document outlines a self-validating purification logic

and a multi-modal characterization strategy to ensure >99.5% purity.

Synthetic Logic & Impurity Origin
To characterize purity, one must first map the origin of impurities.[1] The industrial synthesis of

this target generally proceeds via the Benzylic Bromination-Amination route or a Mannich-type

condensation.
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The Dominant Synthetic Pathway (Bromination-
Amination)
The most robust route involves the radical bromination of 3,4'-dimethylbenzophenone followed

by nucleophilic substitution with morpholine.[1]

Step 1: 3,4'-Dimethylbenzophenone + NBS

3-Methyl-4'-(bromomethyl)benzophenone.

Step 2: 3-Methyl-4'-(bromomethyl)benzophenone + Morpholine

Target Product.

Critical Impurity Profile
Based on this pathway, the following impurities are chemically probable and must be

monitored:

Impurity Type
Specific
Compound

Origin / Risk Detection Method

Starting Material

3,4'-

Dimethylbenzophenon

e

Incomplete reaction

(Step 1)
GC-MS / HPLC

Genotoxic

Intermediate

3-Methyl-4'-

(bromomethyl)benzop

henone

Unreacted Step 1

intermediate. High

Risk.

HPLC (UV/MS)

Over-Alkylated

Bis(3-

methylbenzoylbenzyl)

morpholinium

Reaction of product

with excess bromide
HPLC (Polar)

Hydrolysis Product

3-Methyl-4'-

(hydroxymethyl)benzo

phenone

Moisture ingress

during Step 2
HPLC / H-NMR

Oxidation By-product
3-Methyl-4'-

formylbenzophenone

Over-oxidation of

methyl group
GC-MS / IR
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Visualization: Synthesis & Impurity Pathway
The following diagram maps the synthesis and the specific divergence points where impurities

are generated.[1]
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Salt

+ Excess Inter
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Figure 1: Synthetic pathway illustrating the origin of critical alkyl-halide and hydrolysis

impurities.

Purification Strategy: The "Acid-Base Switch"
Chromatography is often insufficient for removing structurally similar neutral impurities (like the

starting dimethylbenzophenone) on a kilogram scale.[1] A self-validating Acid-Base Extraction

protocol is recommended as the primary purification step.

Protocol
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM).

Acid Extraction (Validation Step): Extract the organic phase with 1M HCl (aq).

Mechanism:[1][2][3] The morpholine nitrogen is protonated (

), rendering the target molecule water-soluble.[1]
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Separation: The neutral impurities (Starting Material, Bromomethyl intermediate,

Hydrolysis alcohol) remain in the DCM layer.[1] Discard the DCM layer.

Wash: Wash the aqueous acidic layer with fresh DCM to remove entrained neutrals.[1]

Base Release: Cool the aqueous layer to 0-5°C and slowly basify with 4M NaOH to pH 10-

11.

Observation: The product will precipitate as a white/off-white solid or oil out.

Recovery: Extract the turbid aqueous mixture with Ethyl Acetate or DCM.[1] Dry over

and concentrate.

Final Polish (Crystallization): Recrystallize from Isopropanol/Heptane (1:3) if solid, or distill

under high vacuum if oil.

Analytical Characterization & Methods
To certify the material for drug development use, a "Triangulation Approach" utilizing HPLC,

NMR, and MS is required.[1]

High-Performance Liquid Chromatography (HPLC)
Method Objective: Separate the basic target from neutral precursors and polar hydrolysis

products.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

[1]

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[3] Low pH prevents peak tailing

of the amine.[1]

Mobile Phase B: Acetonitrile.[1][3][4]

Gradient:

0-2 min: 5% B (Equilibration)
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2-15 min: 5%

90% B (Elution of polar impurities then product)

15-20 min: 90% B (Wash lipophilic dimers)

Flow Rate: 1.0 mL/min.[1][3]

Detection: UV at 254 nm (Benzophenone

) and 210 nm.

Acceptance Criteria: Purity > 98.0% (Area %). No single impurity > 0.5%.

Spectroscopic Identification (NMR & MS)
H-NMR (400 MHz,

) Expectations:

Aromatic Region (6.8 - 7.8 ppm): Multiplets corresponding to the benzophenone core (8

protons).

Benzylic Methylene (~3.5 - 3.6 ppm): A sharp singlet (2H) connecting the phenyl ring to the

morpholine.[1] Shift indicates successful amination (Br-CH2 is typically ~4.5 ppm).

Morpholine Core:

O-CH2 (~3.7 ppm): Triplet/Multiplet (4H).

N-CH2 (~2.4 - 2.5 ppm): Triplet/Multiplet (4H).[5]

Methyl Group (~2.4 ppm): Singlet (3H) on the other aromatic ring.

Mass Spectrometry (ESI+):

Target Ion:

at m/z ~296.4.

Fragmentation: Loss of morpholine fragment is common.
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Workflow Visualization: The Purity Triangulation
This diagram illustrates the logical flow of analytical testing required to release a batch.
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Figure 2: Analytical workflow ensuring structural identity and safety compliance.

Stability and Storage
Hygroscopicity: Morpholine derivatives can be hygroscopic. Store in a desiccator.

Oxidation: The benzylic amine is susceptible to N-oxide formation upon prolonged exposure

to air/light.

Recommendation: Store at 2-8°C under Argon/Nitrogen atmosphere in amber glass vials.

Conclusion
The characterization of 3-Methyl-4'-morpholinomethyl benzophenone requires a disciplined

focus on removing the benzylic halide precursor. By employing the Acid-Base Extraction

method described, researchers can effectively isolate the target from neutral by-products.[1]

Validation via Reverse-Phase HPLC (Acidic) and

H-NMR provides the necessary rigor for pharmaceutical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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